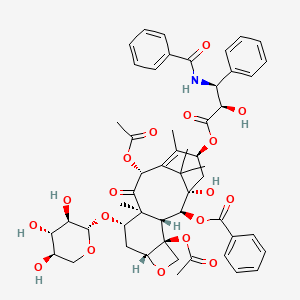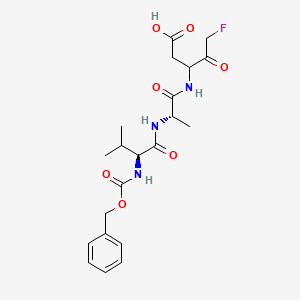
1-(4-クロロフェニル)-2,2-ジメチルプロパン-1-オン
概要
説明
The compound “1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one” is a complex organic molecule. It likely contains a chlorophenyl group, which is a phenyl ring with a chlorine atom attached, and a dimethylpropanone group, which is a three-carbon chain with two methyl groups and a ketone .
Synthesis Analysis
While specific synthesis methods for “1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one” were not found, similar compounds are often synthesized through various organic reactions. For instance, 1-(3-chlorophenyl)piperazine can be synthesized through the reaction of diethanolamine with m-chloroaniline .科学的研究の応用
合成カチノン
この化合物は、合成カチノンの一種です . 合成カチノンは、薬物使用市場に出現した新しいクラスの向精神薬です . これらの化合物は、違法となったカチノンに代わって人気が高まっています . これらの新しい向精神薬 (NPS) の構造は、単結晶 X 線解析、溶液核磁気共鳴 (NMR)、UHPLC-QQQ-MS/MS および GC-MS によって同定されました .
結晶構造と分光学的特性評価
この化合物は、結晶構造と分光学的特性評価の研究に使用されています . 合成カチノン、およびこの化合物の結晶構造は、単結晶 X 線解析によって解析されました .
阻害剤研究
この化合物は、阻害剤研究に使用されています. この化合物は、B 細胞受容体シグナル伝達において重要な役割を果たすタンパク質であるブルトンチロシンキナーゼ (BTK) の活性を阻害することによって機能します. BTK を阻害することにより、この化合物は、さまざまな疾患の病因に関与する B 細胞の活性化と増殖を防ぎます.
がん治療研究
この化合物は、がん治療への応用について研究されています. がん細胞では、この化合物は、細胞の増殖と生存を促進する下流のシグナル伝達経路の活性化を阻害します.
自己免疫疾患研究
この化合物は、自己免疫疾患への応用についても研究されています. この化合物は、炎症性サイトカインの産生を減らし、免疫細胞の活性化を防ぎます. また、自己免疫疾患の動物モデルにおいて、自己抗体のレベルを低下させることが判明しています.
炎症研究
がん治療と自己免疫疾患における潜在的な応用に加えて、この化合物は、炎症への応用についても研究されています. この化合物は、炎症性サイトカインの産生を減らすことが示されています.
作用機序
Target of Action
It is structurally similar to the compound pitolisant , which is a selective antagonist or inverse agonist of the histamine H3 receptor
Mode of Action
If we consider its structural similarity to pitolisant, it might interact with its targets by blocking histamine autoreceptors, thereby enhancing the activity of histaminergic neurons and increasing the signaling of other neurotransmitters in the brain .
Biochemical Pathways
Compounds similar to it, such as paclobutrazol, are known to mediate their effects by altering the levels of important plant hormones including gibberellins (gas), abscisic acid (aba), and cytokinins (ck) .
Pharmacokinetics
Compounds with similar structures, such as pitolisant, are known to have good oral bioavailability and are metabolically stable .
Result of Action
Based on its structural similarity to pitolisant, it might have potential effects on neuronal activity and neurotransmitter signaling .
Action Environment
Similar compounds like pyraclostrobin are known to be stable in aqueous solution in the dark at ph 4, 5, and 7 .
生化学分析
Biochemical Properties
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the isoprenoid pathway, such as gibberellin synthesis enzymes. This interaction leads to the inhibition of gibberellin synthesis and an increase in cytokinin levels . Additionally, 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one affects the levels of plant hormones like abscisic acid by altering the terpenoid pathway .
Cellular Effects
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one influences various cellular processes and cell types. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, it regulates growth by modifying hormonal balances, leading to reduced stem elongation and increased fruit quality . In animal cells, it has been reported to interact with enzymes involved in oxidative stress responses, thereby protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one involves several key interactions at the molecular level. It binds to specific enzymes, inhibiting or activating them to exert its effects. For instance, it inhibits gibberellin synthesis enzymes, leading to an accumulation of precursors in the terpenoid pathway and increased production of abscisic acid . Additionally, it interacts with antioxidant enzymes, enhancing their activity and protecting cells from oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been observed to result in changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as enhancing antioxidant enzyme activity and protecting cells from oxidative stress . At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity .
Metabolic Pathways
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors in the isoprenoid pathway, affecting the synthesis of important plant hormones like gibberellins and cytokinins . Additionally, it influences the terpenoid pathway, leading to changes in metabolite levels and metabolic flux .
Transport and Distribution
The transport and distribution of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, affecting its localization and activity . The compound’s distribution can influence its overall impact on cellular processes and functions.
Subcellular Localization
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function within the cell . Understanding its subcellular distribution is crucial for elucidating its precise mechanisms of action.
特性
IUPAC Name |
1-(4-chlorophenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFLDXIDGFZMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456576 | |
| Record name | 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30314-42-2 | |
| Record name | 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














